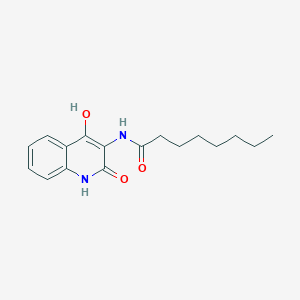

N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide

Description

Properties

CAS No. |

184536-28-5 |

|---|---|

Molecular Formula |

C17H22N2O3 |

Molecular Weight |

302.37 g/mol |

IUPAC Name |

N-(4-hydroxy-2-oxo-1H-quinolin-3-yl)octanamide |

InChI |

InChI=1S/C17H22N2O3/c1-2-3-4-5-6-11-14(20)19-15-16(21)12-9-7-8-10-13(12)18-17(15)22/h7-10H,2-6,11H2,1H3,(H,19,20)(H2,18,21,22) |

InChI Key |

CXOYCADJJLMPBR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)NC1=C(C2=CC=CC=C2NC1=O)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acetylation and Cyclization

A starting material such as 3-acetamidoanisole undergoes Friedel-Crafts acetylation with acetyl chloride and aluminum chloride in dichloromethane at 0–5°C, followed by reflux to yield a 3-acetyl-4-methoxyquinoline intermediate. Demethylation via hydrobromic acid generates the 4-hydroxy group. Subsequent cyclization with diethyl oxalate in the presence of sodium ethoxide at reflux forms the 1,2-dihydro-4-hydroxy-2-oxoquinoline scaffold.

Key Conditions :

-

Temperature : 0–5°C (acetylation); reflux (cyclization).

-

Catalysts : AlCl₃ (Friedel-Crafts), NaOEt (cyclization).

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts yields. For cyclization steps, ethanol or dichloromethane is preferred, while amidation benefits from polar aprotic solvents like DMF. Elevated temperatures (60–100°C) enhance reaction rates but may degrade heat-sensitive intermediates.

Catalytic Systems

-

Borane complexes : Effective for reductive amination but require strict anhydrous conditions.

-

Pd/C catalysis : Useful for hydrogenation steps in intermediate purification.

Purification and Characterization

Crystallization

Crude products are typically crystallized from ethanol or ethanol-water mixtures. For example, EP1501802B1 reports cooling reaction mixtures to 0–5°C to precipitate pure solids.

Chromatography

Column chromatography (silica gel, chloroform/methanol eluent) resolves regioisomeric byproducts.

Analytical Data

-

Spectroscopic Confirmation : IR (C=O stretch at 1680 cm⁻¹), ¹H NMR (δ 6.8–7.5 ppm for aromatic protons).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct Amidation | High atom economy | Requires acyl chloride preparation | 65–72 |

| NAS with Halogenated Intermediate | Mild conditions | Limited substrate availability | 50–60 |

| Cyclization-Amidation | Scalable | Multi-step, time-consuming | 60–70 |

Industrial-Scale Considerations

Large-scale synthesis demands cost-effective catalysts (e.g., K₂CO₃ instead of Cs₂CO₃) and solvent recovery systems. Patent EP1501802B1 emphasizes avoiding toxic iodide waste, favoring borane or hydrogenation steps .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of a quinoline-2,4-dione derivative.

Reduction: Formation of a 4-hydroxy-1,2-dihydroquinoline derivative.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of prolyl hydroxylases, which are enzymes involved in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, the compound stabilizes HIFs, leading to increased expression of genes involved in adaptive responses to low oxygen levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 4-hydroxyquinolin-2-one derivatives are highly sensitive to structural modifications. Below is a detailed analysis of key analogs and their comparative features:

Key Compounds for Comparison

Critical Observations

Chain Length and Lipophilicity: The octanamide chain in the target compound provides greater lipophilicity compared to shorter chains (e.g., allyl or propyl in 14n/14o). This may improve membrane permeability but could also affect solubility .

Linkage Type :

- The direct amide linkage in the target compound is crucial for activity. Insertion of a methylene bridge (as in Compound 15) disrupts conjugation, leading to reduced analgesic efficacy .

Biological Activity

N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H22N2O

- Molecular Weight : 302.37 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CCCCCCC(=O)N1C(=O)C2=C(C=CC=C2NC1=O)O

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways in pathogens or cancer cells.

- DNA Intercalation : The quinoline core allows for intercalation with DNA, potentially inhibiting the replication of certain microorganisms and cancer cells.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative damage.

Biological Activities

Research indicates that this compound possesses several significant biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, potentially due to its ability to disrupt cellular processes.

Anticancer Properties

Research has indicated that this compound may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound exhibited the highest activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by this bacterium.

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, this compound was tested for its cytotoxic effects:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner across different cancer types.

Q & A

Basic: What are the recommended synthetic routes for N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide, and what analytical methods validate its purity?

Methodological Answer:

The synthesis typically involves a multi-step process starting with ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate as a precursor. Reacting this intermediate with octanoyl chloride under basic conditions (e.g., pyridine or triethylamine) yields the target compound. Key steps include:

- Amidation: Use of anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the acyl chloride.

- Purification: Recrystallization from ethanol or methanol to isolate the product.

Validation of purity requires HPLC (to detect impurities ≤5.6% as per similar quinoline esters) and 1H NMR (to confirm the absence of residual solvents and correct functional groups, such as the 4-hydroxyquinoline proton at δ 10–12 ppm). Mass spectrometry (MS) confirms the molecular ion peak at m/z 302.368 .

Basic: How does the solubility profile of this compound influence experimental design?

Methodological Answer:

The compound is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. This dictates:

- In vitro assays: Use DMSO stock solutions (≤1% v/v) to avoid cytotoxicity.

- Crystallization studies: Optimize solvent mixtures (e.g., DMSO/water gradients) for X-ray diffraction.

- Stability testing: Avoid prolonged exposure to aqueous buffers at high pH, where hydrolysis of the amide bond may occur .

Advanced: How does polymorphism affect the biological activity of this compound, and how can researchers characterize it?

Methodological Answer:

Polymorphism in quinoline derivatives like this compound can drastically alter analgesic or antimicrobial efficacy. For example, β-polymorphs of analogous compounds exhibit reduced activity due to altered crystal packing and bioavailability. Characterization methods include:

- X-ray diffraction (XRD): To identify crystalline phases (e.g., triclinic vs. monoclinic).

- DSC/TGA: Assess thermal stability and phase transitions.

- In vivo models: Compare ED50 values across polymorphic forms using assays like the "acetic acid writhing" test. Contradictory activity data in literature may arise from uncharacterized polymorph mixtures .

Advanced: What computational strategies are recommended to predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Molecular docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2 or bacterial enzymes). Prioritize the 4-hydroxyquinoline and octanamide moieties as key pharmacophores.

- QSAR modeling: Corrogate electronic parameters (e.g., Hammett σ values) with bioactivity data from analogs. For example, electron-withdrawing groups on the quinoline ring enhance antibacterial potency .

- MD simulations: Assess stability of ligand-target complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., between the hydroxy group and catalytic residues) .

Basic: What are the critical stability considerations for storing this compound?

Methodological Answer:

- Storage conditions: Keep in airtight, light-resistant containers at –20°C to prevent oxidation of the hydroxy group.

- Degradation monitoring: Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolysis byproducts (e.g., free octanoic acid).

- Handling: Use nitrogen atmospheres during weighing to minimize moisture absorption .

Advanced: How can researchers resolve contradictions in reported biological data for this compound?

Methodological Answer:

Contradictions may arise from:

- Sample heterogeneity: Ensure polymorphic purity via XRD before bioassays.

- Assay variability: Standardize protocols (e.g., fixed inoculum size in antimicrobial tests).

- Metabolic interference: Use hepatic microsome pre-incubation to identify metabolite-driven effects.

For example, discrepancies in antifungal activity can be addressed by comparing MIC values under standardized CLSI guidelines .

Basic: What spectroscopic techniques are essential for characterizing synthetic intermediates of this compound?

Methodological Answer:

- IR spectroscopy: Confirm the presence of carbonyl stretches (amide C=O at ~1650 cm⁻¹, quinoline C=O at ~1700 cm⁻¹).

- 1H/13C NMR: Assign peaks for the quinoline ring (e.g., C3 carboxamide at δ 160–165 ppm) and octanamide chain (methylene protons at δ 1.2–1.5 ppm).

- Elemental analysis: Validate %C, %H, %N within ±0.3% of theoretical values (C17H22N2O3: C 67.52%, H 7.34%, N 9.27%) .

Advanced: What strategies optimize the yield of this compound in large-scale synthesis?

Methodological Answer:

- Green chemistry approaches: Replace traditional solvents with cyclopentyl methyl ether (CPME) to improve safety and yield.

- Catalyst optimization: Use DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Process control: Implement inline FTIR to monitor reaction progress and minimize byproducts like 4-hydroxy-1,2-dihydroquinolin-2-ones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.